

# Ochratoxin A-d5 limit of detection and quantification validation

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## Compound Focus: Ochratoxin A-d5

CAS No.: 666236-28-8

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## Comparison of HPLC-FLD Methods for Ochratoxin A (OTA) Analysis

The following table summarizes key performance data for OTA determination using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) across different matrices, as validated per FDA and EMA guidelines [1].

Matrix	Linear Range	Limit of Quantification (LOQ)	Recovery (%)	Key Sample Pre-treatment
Mouse Plasma	2.35 – 22.83 ng/mL	2.35 ng/mL	74.8%	Not specified in detail; validation used fortified samples [1].
Mouse Tissues (Brain, Kidney, etc.)	9.4 – 91.32 ng/g	9.4 ng/g	76.2% (Liver) – 87.6% (Kidney)	Not specified in detail; method requires minimal tissue mass [1].

Matrix	Linear Range	Limit of Quantification (LOQ)	Recovery (%)	Key Sample Pre-treatment
Human Blood Serum	Correlated with ELISA	0.050 µg/L (0.05 ng/mL)	Implied by correlation	Immunoaffinity clean-up or C-18 cartridges [2].
Red Wine	Up to legal limits	0.01 µg/L (Immunoaffinity) / 0.09 µg/L (C-18)	Statistically comparable for both methods	<b>Immunoaffinity columns or C-18 solid-phase extraction (SPE) cartridges</b> with acetonitrile [3].
Wine Grapes	Low ng/kg levels	0.007 µg/kg	76% (at 0.05 µg/kg spike level)	Extraction with NaHCO <sub>3</sub> and PEG solution, immunoaffinity clean-up [4].

## Detailed Experimental Protocols

Here are the detailed methodologies for the key analytical approaches cited in the comparison table.

### Protocol for Mice Tissues and Plasma (HPLC-FLD)

This method is designed for trace analysis in small sample volumes, crucial for toxicology and neurodegeneration research [1].

- **Sample Preparation:** The method was developed to use minimal tissue mass. Specific homogenization and extraction steps are not detailed in the abstract, but the validation involved fortifying blank matrices [1].
- **Chromatography:** Analysis is performed using HPLC coupled with fluorescence detection.
- **Validation:** The method was fully validated for:
  - **Selectivity:** No interfering peaks at OTA's retention time (6.7 min) in all matrices [1].
  - **Linearity:** Two calibrated ranges (2.35–22.83 ng/mL and 22.83–228.33 ng/mL) with excellent correlation coefficients ( $r^2 > 0.997$ ) [1].
  - **Precision & Accuracy:** Both within-day and between-day coefficients of variation (CV) were <12%, meeting regulatory standards [1].

## Protocol for Red Wine (HPLC-FLD with SPE Clean-up)

This study systematically compared sample pre-treatment options for a complex matrix like red wine [3].

- **Sample Pre-treatment (Two Methods):**
  - **Immunoaffinity Columns (IAC):** Provides superior clean-up and a lower detection limit (0.01 µg/L) [3].
  - **C-18 Solid-Phase Extraction (SPE):** Uses C-18 cartridges with acetonitrile as the extraction solvent. This method offers higher recovery but a slightly higher detection limit (0.09 µg/L) and is more cost-effective [3].
- **Analysis:** HPLC-FLD is used for final determination. The study found that direct injection of wine without clean-up was not suitable for quantifying typical OTA concentrations [3].
- **Application:** Both IAC and C-18 SPE methods were statistically comparable when applied to 154 real wine samples and are suitable for prospective monitoring programs [3].

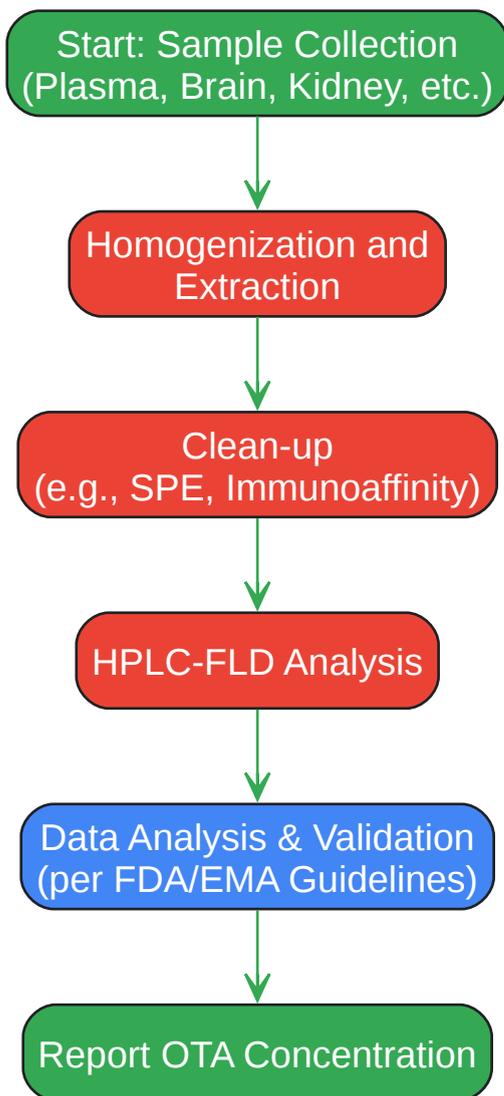
## Protocol for Wine Grapes (HPLC-FLD)

This method is optimized for grapes, focusing on efficiency and reduced solvent use [4].

- **Extraction:** Uses an aqueous solution of **5% sodium bicarbonate (NaHCO<sub>3</sub>)** and **1% polyethylene glycol (PEG 8000)**, avoiding organic solvents in the initial step [4].
- **Clean-up:** An **immunoaffinity column** is used to purify the extract [4].
- **Analysis:** OTA is determined using HPLC-FLD.
- **Performance:** The method was validated with a mean recovery of 76% at a spike level of 0.05 µg/kg and an RSD of 8%, meeting European Commission validation criteria [4].

## Workflow for OTA Analysis in Biological Tissues

The general workflow for determining OTA in complex matrices like animal tissues, as derived from the validated methods, can be summarized in the following diagram:



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## Key Insights for Method Selection

- **For Regulated Food Testing: Immunoaffinity columns (IAC)** are often the preferred choice for wine and grape analysis due to their high selectivity and low detection limits, despite a higher cost [3].
- **For Cost-Effective Screening: C-18 SPE** provides a robust and statistically comparable alternative to IAC for OTA determination in wine, making it suitable for labs with high throughput or budget constraints [3].
- **For Complex Biological Matrices:** The validated method for mice tissues highlights the importance of **matrix-specific validation**. Even with a simple HPLC-FLD system, excellent sensitivity (LOQ of 9.4 ng/g) can be achieved with optimized sample handling [1].

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